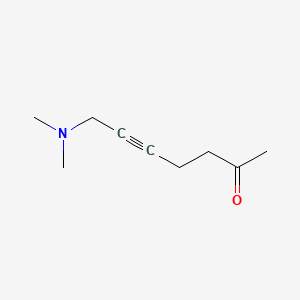
7-Dimethylamino-hept-5-yn-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Dimethylamino-hept-5-yn-2-one: is an organic compound with the molecular formula C9H15NO It is characterized by the presence of a dimethylamino group and a triple bond in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Dimethylamino-hept-5-yn-2-one typically involves the reaction of hept-5-yn-2-one with dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 7-Dimethylamino-hept-5-yn-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triple bond to a double or single bond.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes .
Scientific Research Applications
Chemistry: 7-Dimethylamino-hept-5-yn-2-one is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions .
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a probe to investigate enzyme activities or receptor binding .
Medicine: The compound’s potential pharmacological properties are explored in medicinal chemistry. It may act on specific molecular targets, such as muscarinic acetylcholine receptors, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it valuable in the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of 7-Dimethylamino-hept-5-yn-2-one involves its interaction with molecular targets such as muscarinic acetylcholine receptors. Upon binding to these receptors, the compound can modulate various cellular responses, including inhibition of adenylate cyclase, breakdown of phosphoinositides, and modulation of potassium channels through the action of G proteins . These interactions lead to changes in cellular signaling pathways and physiological effects.
Comparison with Similar Compounds
Hept-5-yn-2-one: Lacks the dimethylamino group, making it less reactive in certain chemical reactions.
Dimethylamino-hex-5-yn-2-one: Similar structure but with a shorter carbon chain, affecting its physical and chemical properties.
Dimethylamino-oct-5-yn-2-one: Longer carbon chain, which may influence its solubility and reactivity.
Uniqueness: 7-Dimethylamino-hept-5-yn-2-one is unique due to the presence of both a dimethylamino group and a triple bond in its structure.
Properties
Molecular Formula |
C9H15NO |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
7-(dimethylamino)hept-5-yn-2-one |
InChI |
InChI=1S/C9H15NO/c1-9(11)7-5-4-6-8-10(2)3/h5,7-8H2,1-3H3 |
InChI Key |
UYTLBASHEWACKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC#CCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















